N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine
Description
N-[(2-Chloro-3-fluorophenyl)methyl]cyclobutanamine is a small-molecule amine featuring a cyclobutane ring linked to a benzyl group substituted with chlorine (Cl) at position 2 and fluorine (F) at position 2. The cyclobutane ring introduces steric rigidity, while the halogenated aromatic moiety enhances electronic interactions.
Properties
IUPAC Name |
N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-11-8(3-1-6-10(11)13)7-14-9-4-2-5-9/h1,3,6,9,14H,2,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGYJLDRCNLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C(=CC=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Cyclobutanamines
Key Compounds:
N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine ()
- Molecular Formula : C₁₂H₁₆FN
- Molecular Weight : 193.27 g/mol
- Substituents : 4-Fluoro, 3-methylphenyl.
- Key Differences : Replacement of Cl with methyl and positional shift of F to para. This reduces electronegativity and increases lipophilicity (higher logP).
N-[(2,4-Difluorophenyl)methyl]cyclobutanamine ()
- Molecular Formula : C₁₁H₁₃F₂N
- Molecular Weight : 197.23 g/mol
- Substituents : 2,4-Difluorophenyl.
- Key Differences : Dual F atoms at positions 2 and 4 enhance electron-withdrawing effects compared to Cl/F in the target compound. Likely impacts binding to receptors sensitive to halogen interactions .
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine () Molecular Formula: C₁₂H₁₅BrFN Molecular Weight: 288.16 g/mol Substituents: 4-Bromo, 3-fluorophenyl; N-methyl cyclobutanamine. Key Differences: Bromine (Br) substitution increases molecular weight and polarizability.
Cyclobutanamine Derivatives with Heterocyclic Moieties
Key Compounds:
N-(2-((5-((3-Chlorophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)cyclobutanamine hydrochloride () Molecular Formula: C₁₆H₂₁ClN₂O₃ Molecular Weight: 335.12 g/mol Substituents: Isoxazole-linked 3-chlorophenoxy group. Key Differences: The isoxazole ring introduces hydrogen-bonding capacity and rigidity. Designed as a Sigma-1 receptor ligand, suggesting neurological applications compared to simpler benzyl analogs .
N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide ()
Morpholine-Containing Cyclobutanamines ()
N-(4-Morpholinobenzyl)cyclobutanamine (10d) Molecular Formula: C₁₅H₂₃N₂O₂ Molecular Weight: 247.18 g/mol Substituents: Morpholine at para position. Synthesized in 94% yield, indicating robust synthetic accessibility .
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Molecular Formula: C₁₂H₁₄NO₂ Molecular Weight: 206.12 g/mol Substituents: Benzodioxole group. Key Differences: The dioxole ring enhances metabolic stability via steric protection of methylenedioxy groups. Lower molecular weight may improve bioavailability .
Structural and Functional Analysis
Electronic and Steric Effects
- Halogen Positioning : The 2-Cl,3-F substitution in the target compound creates a unique dipole moment, favoring interactions with hydrophobic pockets in proteins. Comparatively, 2,4-difluoro analogs () exhibit stronger electron-withdrawing effects but lack Cl’s polarizability.
- N-Substitution : N-methylation () reduces amine reactivity, which could decrease off-target interactions but may also reduce binding affinity to amine-sensitive targets.
Pharmacological Implications
- Antiviral Potential: Morpholine-containing analogs () were synthesized for antiviral screening, suggesting the target compound’s scaffold is compatible with antiviral development.
- Neurological Targets : Isoxazole derivatives () demonstrate the versatility of cyclobutanamines in CNS drug design, though the target compound’s simpler structure may lack specificity for Sigma-1 receptors.
Data Table: Comparative Overview
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| N-[(2-Chloro-3-fluorophenyl)methyl]cyclobutanamine | C₁₁H₁₂ClFN | 215.67 | 2-Cl,3-fluorophenyl | Potential antiviral/neurological agent |
| N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine | C₁₂H₁₆FN | 193.27 | 4-F,3-methylphenyl | Higher lipophilicity |
| N-[(2,4-Difluorophenyl)methyl]cyclobutanamine | C₁₁H₁₃F₂N | 197.23 | 2,4-Difluorophenyl | Enhanced electron withdrawal |
| N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | C₁₂H₁₅BrFN | 288.16 | 4-Br,3-F; N-methyl | Increased polarizability |
| N-(4-Morpholinobenzyl)cyclobutanamine (10d) | C₁₅H₂₃N₂O₂ | 247.18 | 4-Morpholinobenzyl | High synthetic yield (94%) |
Biological Activity
N-[(2-chloro-3-fluorophenyl)methyl]cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutanamine core with a chlorofluorophenyl substituent. The presence of halogen atoms (chlorine and fluorine) enhances its chemical reactivity and potential interactions with biological targets.
Molecular Formula: C10H12ClF-N
Molecular Weight: 201.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have suggested that compounds with similar structures may possess significant antimicrobial properties. The halogen substituents could enhance binding affinity to microbial enzymes or receptors, leading to effective inhibition of microbial growth.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent against various cancers.
Comparison with Similar Compounds
This compound can be compared with other cyclobutanamine derivatives to assess its unique properties and potential advantages in therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Cyclobutane ring enhances reactivity |
| N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine | Limited data available | Different ring structure |
| N-[(2-chloro-6-fluorophenyl)methyl]cyclobutanamine | Potential anti-inflammatory | Different halogen positioning |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
